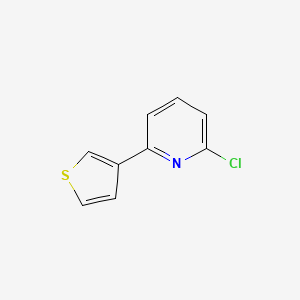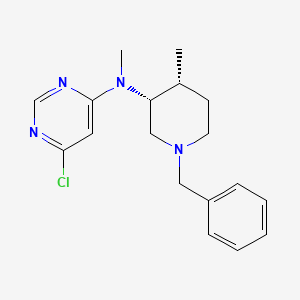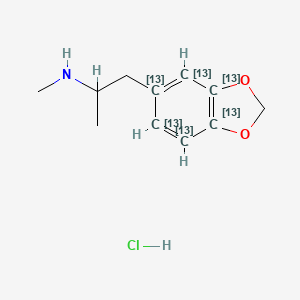
(+/-)-MDMA-13C6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-MDMA-13C6 Hydrochloride is a labeled form of 3,4-methylenedioxy-N-methylamphetamine (MDMA), where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of MDMA, as the carbon-13 labeling allows for precise tracking in biological systems.
準備方法
The synthesis of (+/-)-MDMA-13C6 Hydrochloride involves several steps, starting from the precursor safrole. The synthetic route typically includes the following steps:
Isomerization: Safrole is isomerized to isosafrole.
Oxidation: Isosafrole is oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P).
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form MDMA.
Isotope Labeling: The final step involves the incorporation of carbon-13 isotopes into the MDMA molecule.
Industrial production methods for labeled compounds like this compound are typically carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and yield.
化学反応の分析
(+/-)-MDMA-13C6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(+/-)-MDMA-13C6 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: The carbon-13 labeling allows researchers to track the metabolism and distribution of MDMA in the body.
Toxicology: It is used to study the toxic effects of MDMA on various organs and systems.
Neurochemistry: Researchers use it to investigate the effects of MDMA on neurotransmitter systems, particularly serotonin and dopamine.
Drug Development: It aids in the development of new therapeutic agents by providing insights into the structure-activity relationships of MDMA and its analogs.
作用機序
(+/-)-MDMA-13C6 Hydrochloride exerts its effects primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It acts on the serotonin transporter, inhibiting the reuptake of serotonin and causing its release into the synaptic cleft. This leads to increased serotonin levels and enhanced neurotransmission. The compound also affects dopamine and norepinephrine transporters, contributing to its stimulant and empathogenic effects.
類似化合物との比較
(+/-)-MDMA-13C6 Hydrochloride is similar to other entactogens such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-ethylamphetamine (MDEA). its unique feature is the carbon-13 labeling, which allows for precise tracking in biological systems. This makes it particularly valuable for research purposes, as it provides detailed insights into the pharmacokinetics and metabolism of MDMA.
Similar compounds include:
3,4-Methylenedioxyamphetamine (MDA): Known for its hallucinogenic properties.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar to MDMA but with slightly different pharmacological effects.
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB): Another entactogen with a longer duration of action compared to MDMA.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i3+1,4+1,6+1,9+1,10+1,11+1; |
InChIキー |
LUWHVONVCYWRMZ-GUDWOQMWSA-N |
異性体SMILES |
CC(C[13C]1=[13CH][13C]2=[13C]([13CH]=[13CH]1)OCO2)NC.Cl |
正規SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


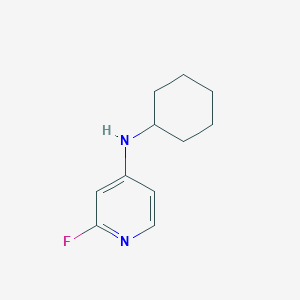
![(4S,4aR,7S,7aR,12bS,13S)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol](/img/structure/B13435337.png)


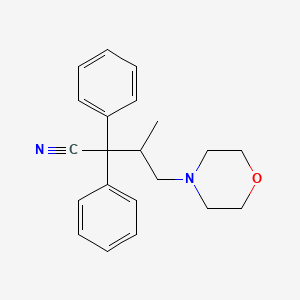
![2-Amino-5-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]-4H-imidazol-4-one](/img/structure/B13435384.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13435390.png)
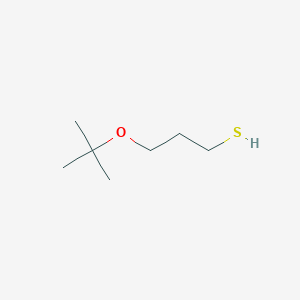
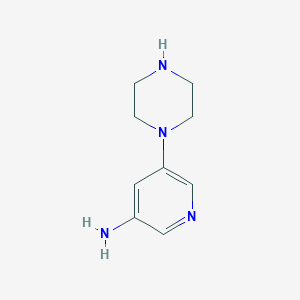
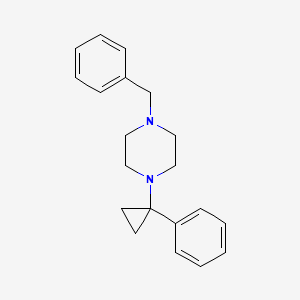
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)
